molecular formula C14H19N3O B1427788 (4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1425933-32-9

(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1427788
M. Wt: 245.32 g/mol
InChI Key: AZYMERDEKVDKKW-UHFFFAOYSA-N
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Description

“(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1425933-32-9. It has a molecular weight of 245.32 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3 .

Scientific Research Applications

Metal-Induced Organic Ligand Fusion

One application involves the metal-induced fusion of organic ligands, including benzimidazole derivatives, to form complex molecules. A study by Chen et al. (2020) explored a domino fusion process dependent on metal-induced and oxygen insertion reactions, unraveling the mechanism through crystallography, mass spectrometry, and DFT calculations. This research highlights the synthesis of large molecules unachievable by common organic synthesis, showcasing the potential of benzimidazole derivatives in complex molecule formation and the importance of metal valence in the process (Chen et al., 2020).

Novel Oxadiazole Derivatives Synthesis

Another study by Vishwanathan and Gurupadayya (2014) focused on synthesizing novel oxadiazole derivatives from benzimidazole, demonstrating the versatility of benzimidazole compounds in creating new chemical structures with potential applications in various fields, including pharmaceuticals (Vishwanathan & Gurupadayya, 2014).

Inhibitor of 5-Lipoxygenase

Mano et al. (2004) described the structural modification of a benzimidazole derivative to enhance bioavailability and reduce side effects, leading to the discovery of a potent orally active 5-lipoxygenase inhibitor. This study highlights the therapeutic potential of benzimidazole derivatives in treating conditions mediated by 5-lipoxygenase, such as asthma and inflammation (Mano et al., 2004).

Antimicrobial Studies of Fused Heterocyclic Compounds

Research by Khairwar et al. (2021) on the synthesis of various benzimidazole derivatives and their antimicrobial studies underscores the potential of these compounds in developing new antimicrobial agents. The study provides insights into the structural requirements for antimicrobial activity, contributing to the search for novel antibiotics (Khairwar et al., 2021).

Corrosion Inhibitor for Steel

Yadav et al. (2015) explored amino acid compounds, including a benzimidazole derivative, as eco-friendly corrosion inhibitors for N80 steel in HCl solution. This application is crucial in industries where steel corrosion poses significant challenges, offering a sustainable solution to protect materials (Yadav et al., 2015).

properties

IUPAC Name

[4-methyl-1-(oxan-2-yl)benzimidazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMERDEKVDKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C3CCCCO3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

Synthesis routes and methods

Procedure details

A mixture of 162 (9.8 g, 52.5 mmol), MeOH(NH3 in MeOH) and Raney-Ni (>15 eq) was stirred under hydrogen at 25° C. for 2 h. The mixture was filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with a MeOH/DCM gradient (0% to 10% MeOH) to afford 7.0 g (70%) of (4-methyl-1-tetrahydropyran-2-yl-benzimidazol-5-yl)methanamine (164) as yellowish oil: LC/MS: m/z=246 [M+1]+.
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162
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9.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 2
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 3
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 4
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 5
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Reactant of Route 6
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

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